![molecular formula C9H8ClN3S2 B14588800 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- CAS No. 61335-31-7](/img/structure/B14588800.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the thiadiazole family, known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of a thiadiazole ring through cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Key reagents such as phosphorus oxychloride and methoxy cinnamic acid are employed under controlled temperature and pressure conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Demonstrates potent anticancer properties, with studies showing its effectiveness against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- involves its interaction with various molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting key enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
Anticonvulsant Activity: It modulates the GABAA pathway, preventing neurons from firing excessively and thereby controlling seizures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole-2(3H)-thione: A simpler analog with similar biological activities.
4-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Amino-1,3,4-thiadiazole: Exhibits significant antifungal activity.
Uniqueness
1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]- stands out due to its enhanced lipophilicity, which facilitates its passage through biological membranes and increases its bioavailability . This unique property makes it a more effective candidate for drug development compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
61335-31-7 |
|---|---|
Molekularformel |
C9H8ClN3S2 |
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
5-(4-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C9H8ClN3S2/c1-5-4-6(10)2-3-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
GMHOELRIXWYSBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


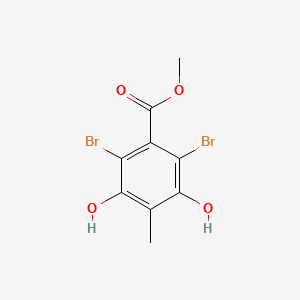

![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
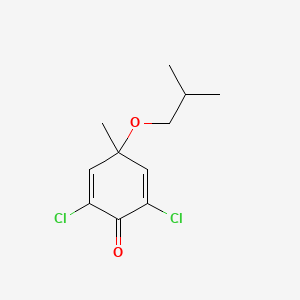
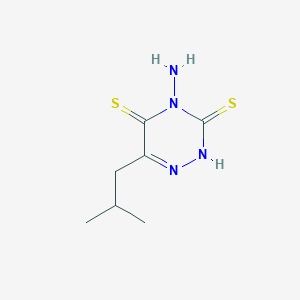
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Methanesulfonic acid--2-[4-(benzyloxy)phenyl]ethan-1-ol (1/1)](/img/structure/B14588762.png)
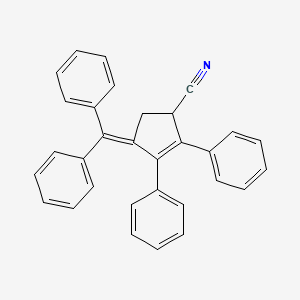
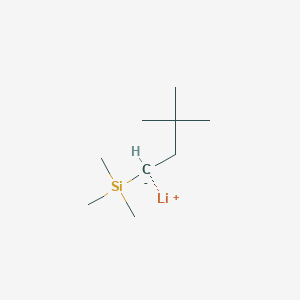
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
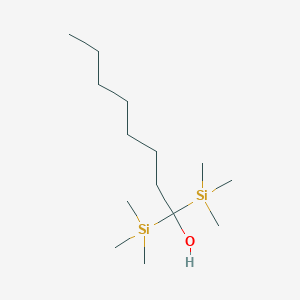
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
